molecular formula C18H15N3O2 B5988583 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile

Cat. No.: B5988583
M. Wt: 305.3 g/mol
InChI Key: RHWDFIFYBOVOQR-VKAVYKQESA-N
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Description

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile is an organic compound that features a benzodiazole ring fused with a methoxyphenyl group and a butanenitrile moiety

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-(4-methoxyphenyl)but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-13-8-6-12(7-9-13)10-17(22)14(11-19)18-20-15-4-2-3-5-16(15)21-18/h2-9,22H,10H2,1H3,(H,20,21)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDFIFYBOVOQR-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common route includes the condensation of 2,3-dihydro-1H-1,3-benzodiazole with 4-methoxybenzaldehyde, followed by a Knoevenagel condensation with malononitrile. The reaction conditions often require the use of a base such as piperidine and an organic solvent like ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile: Lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.

    4-(4-methoxyphenyl)-3-oxobutanenitrile: Lacks the benzodiazole ring, which may reduce its potential as an enzyme inhibitor or receptor modulator.

Uniqueness

The presence of both the benzodiazole ring and the methoxyphenyl group in 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile makes it unique. This combination enhances its potential for diverse chemical reactions and broadens its range of biological activities compared to similar compounds.

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